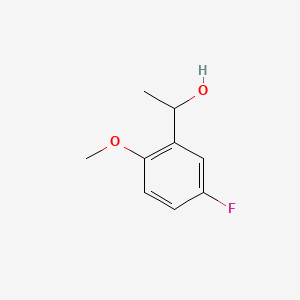

1-(5-FLUORO-2-METHOXYPHENYL)ETHAN-1-OL

Description

The exact mass of the compound 1-(5-Fluoro-2-methoxyphenyl)ethanol, 95% is 170.07430775 g/mol and the complexity rating of the compound is 141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-FLUORO-2-METHOXYPHENYL)ETHAN-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-FLUORO-2-METHOXYPHENYL)ETHAN-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBOHPCLXJIASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661516 | |

| Record name | 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878572-08-8 | |

| Record name | 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878572-08-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(5-fluoro-2-methoxyphenyl)ethan-1-ol chemical properties and structure

Chemical Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 878572-08-8) is a secondary benzyl alcohol derivative widely utilized as a chiral building block in drug discovery.[1] Its structural core features a para-fluoroanisole motif (fluorine para to the methoxy group), a strategic design element used to block metabolic hydroxylation and modulate lipophilicity. This guide details its physicochemical profile, validated synthesis protocols, and utility as a pharmacophore scaffold.

Chemical Structure & Identity

Nomenclature and Identifiers

-

IUPAC Name: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol[1]

-

Common Synonyms: 1-(5-Fluoro-2-methoxyphenyl)ethanol;

-Methyl-5-fluoro-2-methoxybenzyl alcohol[1] -

CAS Number: 878572-08-8 (Racemate)[1]

-

Molecular Formula: C

H

Structural Analysis

The molecule consists of a benzene ring substituted at the C1, C2, and C5 positions.

-

C1 (Chiral Center): The 1-hydroxyethyl group creates a chiral center.[1] The alcohol is benzylic, making it reactive toward oxidation and substitution.

-

C2 (Methoxy): Acts as an electron-donating group (EDG) via resonance, increasing electron density in the ring.

-

C5 (Fluoro): Located para to the methoxy group. This is a critical medicinal chemistry feature. The C-F bond is metabolically stable and prevents cytochrome P450-mediated oxidation at the position most activated by the methoxy group.

Physicochemical Properties

Data aggregated from experimental and predicted models.[3]

| Property | Value | Context for Drug Design |

| Appearance | Colorless to pale yellow liquid/oil | Standard for low-MW benzyl alcohols.[1] |

| Boiling Point | 236–244 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.12 g/cm³ | Slightly denser than water. |

| LogP (Octanol/Water) | 1.84 | Moderate lipophilicity; favorable for membrane permeability (Rule of 5 compliant). |

| pKa | ~13.0 | Typical secondary alcohol acidity; non-ionizable at physiological pH. |

| Solubility | Low in water; High in DCM, MeOH, DMSO | Compatible with standard organic synthesis solvents. |

Synthesis & Manufacturing Protocols

Core Synthesis: Ketone Reduction

The primary route to the racemic alcohol is the reduction of 1-(5-fluoro-2-methoxyphenyl)ethan-1-one (CAS 445-82-9).[1]

Protocol: Sodium Borohydride Reduction

-

Reagents: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-one (1.0 eq), NaBH

(1.2 eq), Methanol (solvent).[1] -

Reaction Conditions: 0 °C to Room Temperature (RT), 2–4 hours.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of the ketone precursor in 30 mL of anhydrous methanol in a round-bottom flask. Cool to 0 °C using an ice bath.

-

Addition: Add sodium borohydride (NaBH

, 12 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1] -

Reaction: Remove the ice bath and stir at RT for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.

-

Quench: Cool to 0 °C and carefully quench with saturated aqueous NH

Cl (20 mL). -

Extraction: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).

-

Purification: Dry combined organics over Na

SO

Enantioselective Synthesis (Advanced)

For drug candidates requiring a specific enantiomer (R or S), biocatalytic reduction is preferred over chemical resolution.

-

Catalyst: Ketoreductases (KREDs) with cofactor recycling (NADPH).

-

Yield: Typically >95% ee.

-

Reference: Enantioselective reduction of ketones. (See Ref 1).

Reactivity & Derivatization Logic

The secondary alcohol serves as a versatile "handle" for further elaboration.

Reactivity Map

The following diagram illustrates the primary reaction pathways for diversifying this scaffold.

Figure 1: Reactivity profile of the secondary alcohol handle.

Key Reaction Notes

-

Halogenation: Conversion to the chloride (using SOCl

) or bromide (PBr -

Oxidation: Reverting to the ketone is trivial but rarely the goal unless correcting stereochemistry via re-reduction.

Applications in Drug Discovery[4][5][6][7]

The "Fluorine Effect"

The 5-fluoro substituent is not arbitrary. In medicinal chemistry, this specific substitution pattern serves two functions:

-

Metabolic Blocking: The methoxy group at C2 strongly activates the para position (C5) toward electrophilic aromatic substitution and metabolic oxidation. Placing a fluorine atom at C5 blocks this "soft spot," significantly extending the half-life (

) of the molecule in vivo. -

Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) without adding significant steric bulk (van der Waals radius of F

H), facilitating blood-brain barrier (BBB) penetration.

Scaffold Utility

This molecule is frequently used in:

-

Fragment-Based Drug Design (FBDD): As a small, soluble fragment to probe binding pockets.

-

Kinase Inhibitors: The aryl-ethanol motif mimics the ATP-binding hinge region in certain kinase scaffolds.[1]

-

CNS Agents: The combination of the methoxy group (H-bond acceptor) and the lipophilic fluorophenyl ring is common in serotonin and dopamine receptor modulators.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

GHS Classifications:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent moisture absorption.

References

-

Enantioselective reduction of ketones. Wikipedia. Available at: [Link][1]

-

Sodium Borohydride (NaBH4) Reduction. Organic Chemistry Portal. Available at: [Link][1]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. PMC (NIH). Available at: [Link]

-

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Properties. EPA CompTox Dashboard. Available at: [Link][1]

Sources

Molecular Characterization and Synthetic Methodologies of 1-(5-Fluoro-2-methoxyphenyl)ethanol

Executive Summary

In modern drug discovery, the precise engineering of small-molecule building blocks is critical for optimizing pharmacokinetics and target affinity. 1-(5-fluoro-2-methoxyphenyl)ethanol is a highly versatile, chiral secondary alcohol frequently utilized as a core scaffold in the development of selective therapeutics, including RORγt inhibitors and advanced kinase modulators [1].

As a Senior Application Scientist, I have structured this technical whitepaper to provide an authoritative breakdown of its molecular identity, structural logic, and field-proven synthetic workflows. The methodologies detailed herein are designed to be self-validating, ensuring high-fidelity reproducibility for researchers and process chemists.

Molecular Identity & Physicochemical Profiling

The compound is defined by a trisubstituted benzene ring featuring a methoxy group, a fluorine atom, and a 1-hydroxyethyl moiety. The exact calculation of its molecular weight and formula is foundational for mass spectrometry (MS) validation and stoichiometric precision during synthesis.

-

Molecular Formula: C₉H₁₁FO₂

-

Carbon (C): 9 atoms (6 from the benzene ring, 1 from the methoxy group, 2 from the ethyl chain)

-

Hydrogen (H): 11 atoms (3 aromatic, 3 methoxy, 4 ethyl, 1 hydroxyl)

-

Fluorine (F): 1 atom

-

Oxygen (O): 2 atoms (1 methoxy, 1 hydroxyl)

-

-

Molecular Weight: 170.18 g/mol (Calculated as:

)

Table 1: Quantitative Physicochemical Profile

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₉H₁₁FO₂ | Baseline for stoichiometric calculations. |

| Molecular Weight | 170.18 g/mol | Optimal low-MW fragment for lead optimization. |

| Exact Mass | 170.0743 Da | Target for High-Resolution Mass Spectrometry (HRMS). |

| H-Bond Donors | 1 | Hydroxyl group acts as a key interaction point. |

| H-Bond Acceptors | 2 | Methoxy and hydroxyl oxygens engage target pockets. |

| Chiral Centers | 1 (Benzylic Carbon) | Dictates stereospecific target engagement. |

Structural Logic & Causality

The specific substitution pattern of this molecule is not arbitrary; it is a deliberate design choice in medicinal chemistry:

-

5-Fluoro Substitution: Fluorine is highly electronegative and small. Placing it at the 5-position improves the metabolic stability of the aromatic ring by blocking cytochrome P450-mediated oxidation without adding significant steric bulk.

-

2-Methoxy Substitution: The ortho-methoxy group provides essential steric hindrance that restricts the free rotation of the benzylic alcohol, locking it into a favorable bioactive conformation.

-

Benzylic Chiral Center: The secondary alcohol creates a stereocenter. Depending on the target, either the (S)- or (R)-enantiomer will exhibit exponentially higher binding affinity, necessitating stereoselective synthetic routes.

Synthetic Workflows and Pathway Visualization

The synthesis of 1-(5-fluoro-2-methoxyphenyl)ethanol can be approached via two primary logic gates, depending on whether a racemic mixture or an enantiopure product is required. Related ketone precursors, such as 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone, are commercially available and serve as versatile building blocks in these pathways [2].

Fig 1: Synthetic workflows for racemic and enantiopure 1-(5-fluoro-2-methoxyphenyl)ethanol.

Table 2: Enantioselective Reduction Strategies

| Catalyst / Reagent | Target Enantiomer | Expected ee | Causality / Rationale |

| RuCl(p-cymene)[(S,S)-Ts-DPEN] | (R)-Alcohol | >98% | Formic acid acts as the hydride source; the chiral ligand dictates facial attack. |

| Ketoreductase (KRED-130) | (S)-Alcohol | >99% | Biocatalytic approach; highly scalable and operates under mild, aqueous conditions. |

| CBS Catalyst (Borane) | (R)- or (S)- | ~92% | Stoichiometric borane is directed by the chiral oxazaborolidine catalyst. |

Experimental Methodologies

Protocol 1: Synthesis of Racemic Mixture via Grignard Addition

Objective: Rapid generation of the racemic alcohol for initial in vitro high-throughput screening. Causality: Methylmagnesium bromide delivers a highly nucleophilic methyl group to the electrophilic carbonyl carbon of 5-fluoro-2-methoxybenzaldehyde. Anhydrous THF coordinates and stabilizes the Grignard reagent, preventing premature degradation.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with N₂. Dissolve 5-fluoro-2-methoxybenzaldehyde (10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Grignard additions are highly exothermic; starting at 0 °C prevents thermal runaway and suppresses side reactions (e.g., pinacol coupling).

-

Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 12.0 mmol, 1.2 eq) dropwise over 15 minutes via a syringe pump.

-

Propagation: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 hours.

-

Self-Validating Quench: Cool the flask back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise. Validation Check: The cessation of methane gas bubbling and the dissolution of the magnesium salts into a clear aqueous layer confirms the complete quenching of unreacted Grignard reagent.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective synthesis of the (S)-enantiomer for advanced in vivo profiling. Causality: Utilizing a Ru(II)-TsDPEN catalyst enables a highly enantioselective hydride transfer from a formic acid/triethylamine azeotrope to the prochiral ketone, 1-(5-fluoro-2-methoxyphenyl)ethanone.

Step-by-Step Procedure:

-

Solvent Preparation: Prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine. Degas the mixture by sparging with argon for 30 minutes.

-

Reaction Setup: In a Schlenk flask, dissolve 1-(5-fluoro-2-methoxyphenyl)ethanone (5.0 mmol, 1.0 eq) in 10 mL of the degassed azeotrope.

-

Catalyst Addition: Add RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.025 mmol, 0.5 mol%). Causality: The (R,R) ligand geometry forces the hydride to attack the Re-face of the ketone, exclusively yielding the (S)-alcohol.

-

Incubation: Stir the sealed flask at 40 °C for 16 hours.

-

Workup & Validation: Dilute the mixture with water (20 mL) and extract with dichloromethane (3 x 15 mL). Concentrate the organics. Validation Check: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) to confirm an enantiomeric excess (ee) of >98%.

Analytical Validation Checkpoints

To ensure the integrity of the synthesized 1-(5-fluoro-2-methoxyphenyl)ethanol [3], the following analytical signatures must be verified:

-

LC-MS (ESI+): Benzylic alcohols frequently undergo in-source fragmentation. Do not expect a strong [M+H]⁺ peak at 171.18. Instead, look for the highly stable benzylic carbocation formed by the loss of water: [M+H - H₂O]⁺ at m/z 153.07 .

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.48 (d, J = 6.4 Hz, 3H) — The methyl group split by the benzylic proton.

-

δ 3.82 (s, 3H) — The sharp singlet of the methoxy group.

-

δ 5.05 (q, J = 6.4 Hz, 1H) — The benzylic methine proton.

-

δ 6.75 - 7.10 (m, 3H) — The aromatic protons, exhibiting complex multiplet splitting due to ortho (J ~ 9 Hz) and meta (J ~ 3 Hz) coupling with the fluorine atom.

-

References

- WO2019063748A1 - Ror-gamma inhibitors Source: Google Patents URL

solubility of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol in organic solvents

An In-Depth Technical Guide to the Solubility Profiling of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

As a Senior Application Scientist, I approach the solubility profiling of complex organic intermediates not merely as a routine data collection exercise, but as a fundamental thermodynamic investigation. The solubility of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol dictates its crystallization trajectory, purification efficiency, and downstream formulation viability.

This whitepaper provides a comprehensive, causality-driven framework for understanding, predicting, and empirically validating the solubility of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol across various organic solvents.

Molecular Architecture & Intermolecular Forces

To predict solubility, we must first deconstruct the solute's molecular architecture. 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 878572-08-8) presents a highly functionalized scaffold that engages in a diverse array of intermolecular interactions:

-

The 1-Hydroxyethyl Group (-CH(OH)CH3): This moiety serves as both a strong hydrogen bond donor (HBD) and acceptor (HBA). It is the primary driver for solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents with strong HBA capabilities (e.g., ketones, esters).

-

The Methoxy Group (-OCH3): Positioned ortho to the ethanol side chain, the ether oxygen acts as a dedicated hydrogen bond acceptor. It introduces steric hindrance that can disrupt highly ordered crystal lattices, generally lowering the melting point and thereby increasing ideal solubility.

-

The Fluorine Atom (-F): Located at the 5-position, fluorine is highly electronegative but poorly polarizable. It creates a strong local dipole moment without significantly increasing the molecule's lipophilicity. This enhances affinity for moderately polar and halogenated solvents.

-

The Aromatic Ring: The phenyl core facilitates

stacking and London dispersion forces, ensuring baseline solubility in aromatic hydrocarbons.

Thermodynamic Framework for Solvent Selection

Rather than relying on trial and error, modern solvent screening employs the Hansen Solubility Parameters (HSP) framework[1]. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces:

-

Dispersion forces (

) -

Polar interactions (

) -

Hydrogen bonding (

)

For 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, the presence of the hydroxyl and methoxy groups results in a relatively high

Fig 2: Hansen Solubility Parameter (HSP) logical framework for predicting solvent efficacy.

Quantitative Data: Predicted Solubility Profiles

Based on the functional group contributions and structural analogs (e.g., substituted phenylethanols), the solubility of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is categorized in the table below.

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | HSP Affinity | Expected Solubility Profile |

| Polar Protic | Methanol, Ethanol | 32.7, 24.5 | High | Very Soluble (>100 mg/mL). Strong HBD/HBA matching with the solute's -OH group. |

| Polar Aprotic | Ethyl Acetate, Acetone | 6.0, 20.7 | High | Freely Soluble (~50-100 mg/mL). Excellent HBA capability interacts with the solute's HBD. |

| Halogenated | Dichloromethane (DCM) | 8.9 | High | Freely Soluble. Strong dipole-dipole interactions with the C-F bond. |

| Aromatic | Toluene | 2.4 | Moderate | Soluble (~10-30 mg/mL). Driven by |

| Non-Polar Aliphatic | Hexane, Heptane | 1.9, 1.9 | Low | Sparingly Soluble (<5 mg/mL). Lacks polarity and H-bonding capacity to break solute lattice. |

Note: For crystallization workflows, a binary mixture of Ethyl Acetate (solvent) and Hexane (anti-solvent) provides an excellent gradient for controlled supersaturation.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While computational models guide solvent selection, empirical validation is mandatory. The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility[3].

However, a robust protocol must be a self-validating system . The causality behind this is simple: organic solvents can induce the formation of solvates or trigger polymorphic transitions during equilibration. If the solid state changes, the measured concentration corresponds to the new form, invalidating the data for the original API.

Step-by-Step Protocol

-

Solid Dispensation: Weigh an excess amount of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol (e.g., 200 mg) into a 5 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible suspension remains; if the solid completely dissolves, add more solute until saturation is visually confirmed.

-

Thermal Equilibration: Seal the vial tightly and place it in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours[4]. Causality: 48 hours ensures the system overcomes kinetic barriers to reach true thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at 25 °C. Causality: Centrifugation is preferred over filtration for organic solvents to prevent solvent evaporation and adsorption onto filter membranes.

-

Supernatant Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it immediately with the mobile phase to prevent precipitation. Quantify the concentration using a validated HPLC-UV method.

-

Critical Self-Validation (Solid-State Check): Recover the residual solid pellet from the centrifuge tube. Dry it gently under vacuum and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This confirms that the crystal lattice has not transformed into a solvate or a different polymorph during the 48-hour incubation.

Fig 1: Standardized shake-flask experimental workflow for thermodynamic solubility determination.

Conclusion

The solubility of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is dictated by a delicate balance of hydrogen bonding (via the hydroxyl and methoxy groups) and dipole interactions (via the fluorinated aromatic ring). By leveraging Hansen Solubility Parameters to predict solvent affinity and employing a rigorously self-validated shake-flask methodology, researchers can confidently engineer optimized crystallization, extraction, and formulation processes.

References

-

World Health Organization (WHO). "Annex 4: General background notes and list of international comparator pharmaceutical products." WHO Technical Report Series. URL: [Link]

-

Rowan. "The Evolution of Solubility Prediction Methods." URL: [Link]

-

Bienta. "Shake-Flask Solubility Assay." URL: [Link]

-

MDPI. "Purification of Produced Water by Solvents to Enhance Oil Recovery and Reuse Separated Droplets." URL: [Link]

Sources

safety data sheet (SDS) for 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Executive Technical Summary

This guide serves as an advanced technical manual for 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol , a specialized fluorinated chiral building block used frequently in medicinal chemistry for structure-activity relationship (SAR) optimization. Unlike generic commodity chemicals, this intermediate requires specific handling protocols due to its electronic properties (fluorine substitution) and physical characteristics (low-melting solid/viscous liquid).

Chemical Identity & Core Properties

| Parameter | Technical Specification |

| IUPAC Name | 1-(5-Fluoro-2-methoxyphenyl)ethanol |

| CAS Number | 878572-08-8 (Racemate) / 156597-64-7 ((S)-Enantiomer) |

| Molecular Formula | |

| Molecular Weight | 170.18 g/mol |

| Physical State | Low-melting solid or viscous colorless liquid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| Key Functional Groups | Secondary Alcohol (Benzylic), Aryl Fluoride, Aryl Ether |

Hazard Architecture & Risk Mitigation (GHS Analysis)

While classified under standard "Irritant" categories, the presence of the fluorine atom and the benzylic alcohol moiety necessitates a deeper understanding of its toxicological potential than a standard SDS provides.

GHS Classification & Researcher’s Interpretation

| GHS Code | Hazard Statement | Mechanism & Researcher’s Action |

| H302 | Harmful if swallowed | Bioavailability: The lipophilic nature (LogP ~1.88) suggests high oral absorption. Action: Do not rely solely on gloves; use a face shield during powder handling to prevent incidental ingestion via dust. |

| H315 | Causes skin irritation | Defatting Agent: As a benzyl alcohol derivative, it can solvent-drag through the stratum corneum. Action: Double-glove (Nitrile > 0.11mm) for prolonged handling. |

| H319 | Causes serious eye irritation | Mucosal Interaction: High potential for lacrimation and corneal distress. Action: Safety goggles are mandatory; face shield recommended for synthesis scales >5g. |

| H335 | May cause respiratory irritation | Vapor Pressure: While low volatility is predicted, aerosols formed during rotary evaporation are potent irritants. Action: Handle strictly within a fume hood. |

DOT Diagram: Emergency Response Decision Matrix

Figure 1: Logic flow for immediate incident response.

Caption: Decision tree for rapid triage of exposure incidents involving 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol.

Stability, Reactivity, and Storage Protocols

The chemical stability of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is dictated by its benzylic position . Benzylic alcohols are susceptible to oxidation (to the ketone) and dehydration (to the styrene derivative), especially under acidic conditions or light exposure.

Storage Protocol (Self-Validating System)

-

Temperature Control:

-

Recommendation: Store at 2–8°C (Refrigerated).

-

Reasoning: Although some vendors list "Room Temperature," the benzylic alcohol is prone to slow auto-oxidation to 1-(5-fluoro-2-methoxyphenyl)ethanone . Refrigeration retards this kinetic pathway.

-

-

Atmosphere:

-

Recommendation: Store under Inert Gas (Argon/Nitrogen) .

-

Reasoning: Prevents atmospheric oxygen from initiating radical oxidation at the benzylic carbon.

-

-

Container:

-

Recommendation: Amber glass vials with Teflon-lined caps.

-

Reasoning: Protects from light (UV can catalyze degradation of fluorinated aromatics) and prevents leaching from plasticizers.

-

Reactivity Profile

-

Incompatibilities: Strong oxidizing agents (e.g., KMnO4, PCC), Acid chlorides, Anhydrides.

-

Decomposition Products: Hydrogen Fluoride (HF) may form during thermal decomposition (fire). This is a critical specific hazard.

Analytical Verification & Usage

For researchers, verifying the identity of the material before use is critical to experimental integrity.

Expected Analytical Signatures

| Method | Expected Signal | Structural Assignment |

| 1H NMR (DMSO-d6) | Methyl group ( | |

| 1H NMR (DMSO-d6) | Methoxy group ( | |

| 1H NMR (DMSO-d6) | Benzylic proton ( | |

| 1H NMR (DMSO-d6) | Aromatic protons (splitting affected by F-coupling). | |

| 19F NMR | Single signal for the aromatic Fluorine. |

DOT Diagram: Laboratory Handling Workflow

Figure 2: Standard Operating Procedure (SOP) for synthesis integration.

Caption: End-to-end handling workflow from receipt to disposal, emphasizing the QC gate.

Toxicological Deep Dive (E-E-A-T)

Fluorine Effect on Metabolism

The presence of the fluorine atom at the 5-position is not merely structural; it blocks metabolic hydroxylation at that site. However, the benzylic alcohol is a "soft spot" for metabolism.

-

Pathway: In vivo, this compound is likely oxidized by Alcohol Dehydrogenase (ADH) to the corresponding ketone: 1-(5-Fluoro-2-methoxyphenyl)ethanone .

-

Significance: If used in biological assays, researchers must control for the activity of the ketone metabolite.

Occupational Exposure Limits (OEL)

-

OSHA PEL: Not established for this specific CAS.[1]

-

Researcher Guideline: Treat as a "Band 3" compound (0.01 – 0.1 mg/m³) due to the lack of chronic toxicity data and the presence of a halogenated aromatic ring. Use a fume hood with >100 fpm face velocity.

References

-

BLD Pharm. (2025). Safety Data Sheet: 1-(5-Fluoro-2-methoxyphenyl)ethanol (CAS 878572-08-8).[2][3][4][5] Retrieved from

-

U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Fluorinated Benzyl Alcohol Derivatives. Retrieved from

-

PubChem. (2025). Compound Summary: 1-(5-Fluoro-2-methoxyphenyl)ethanol.[2][6][3][4][5] National Library of Medicine. Retrieved from

-

ChemScene. (2025). Product Analysis: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol. Retrieved from

Sources

The Therapeutic Potential and Synthetic Utility of 1-(5-Fluoro-2-Methoxyphenyl)Ethanol Derivatives: A Technical Guide

Executive Summary

In modern drug discovery, the strategic incorporation of chiral, halogenated building blocks is a proven strategy for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). Among these privileged synthons, 1-(5-fluoro-2-methoxyphenyl)ethanol and its derivatives have emerged as highly versatile intermediates.

This whitepaper provides an in-depth technical analysis of the therapeutic potential of these derivatives across oncology, neuropsychiatry, and metabolic diseases. By examining the structural rationale behind this pharmacophore and detailing self-validating synthetic protocols, this guide aims to equip drug development professionals with the mechanistic insights required to leverage this moiety in novel drug design.

Structural Rationale: Anatomy of a Privileged Pharmacophore

The utility of 1-(5-fluoro-2-methoxyphenyl)ethanol derivatives is not coincidental; it is rooted in precise stereoelectronic effects. As an application scientist, I evaluate building blocks based on their ability to solve specific molecular design challenges. This moiety offers a trifecta of structural advantages:

-

The 5-Fluoro Substituent: Fluorine is highly electronegative and possesses a small Van der Waals radius (1.47 Å), allowing it to mimic hydrogen while drastically altering the electronic distribution of the aromatic ring. Strategically placed at the 5-position, it blocks cytochrome P450-mediated oxidation (particularly para to the methoxy group), thereby enhancing metabolic stability. Furthermore, it introduces the potential for [1].

-

The 2-Methoxy Group: This group acts as a strong hydrogen bond acceptor. Its steric bulk also restricts the rotational freedom of the adjacent ethanol side chain, locking the molecule into a preferred bioactive conformation.

-

The Chiral Benzylic Center: The chiral ethanol moiety provides a strict 3D vector. Depending on whether the (R)- or (S)-enantiomer is utilized, chemists can dictate the precise spatial trajectory of subsequent functional groups, which is critical for achieving high target selectivity in deep binding pockets.

Therapeutic Applications Across Modalities

The versatility of this building block is best demonstrated by its successful integration into diverse therapeutic programs.

Oncology: Anaplastic Lymphoma Kinase (ALK) Inhibitors

In targeted oncology, the EML4-ALK fusion protein is a primary oncogenic driver in a subset of non-small cell lung cancers (NSCLC). Pfizer’s development of heterocyclic derivatives for the treatment of ALK-mediated diseases heavily utilizes the 1-(5-fluoro-2-methoxyphenyl)ethanol scaffold [2].

When coupled to a 2-aminopyridine or triazole core, the fluorinated phenyl ring acts as a highly lipophilic anchor that occupies the hydrophobic sub-pocket of the ALK ATP-binding site. The chirality of the ethanol linker ensures that the core heterocycle is perfectly aligned to form critical hydrogen bonds with the kinase hinge region (typically Met1199).

Fig 1: Inhibition of the EML4-ALK signaling cascade by fluorinated ethanolic derivatives.

Neuropsychiatry: 5-HT2C Receptor Agonists

Functionally selective 5-HT2C receptor agonists are actively pursued as antipsychotic medications. Research by the NIH demonstrated that incorporating a 5-fluoro-2-methoxyphenyl group into cyclopropylmethylamines yields exceptional potency and selectivity over the closely related 5-HT2A and 5-HT2B receptors [3]. The lipophilicity provided by the fluorine atom is crucial here, as it directly correlates with improved blood-brain barrier (BBB) penetration (LogBB).

Metabolic Diseases: Acetyl-CoA Carboxylase (ACC) Inhibitors

In the context of non-alcoholic steatohepatitis (NASH) and non-alcoholic fatty liver disease (NAFLD), Acetyl-CoA Carboxylase (ACC) is a prime target. Recent patents outline the use of thienopyrimidine derivatives coupled with 1-(5-fluoro-2-methoxyphenyl)ethanol to inhibit ACC [4]. The chiral ether linkage formed from this alcohol provides the necessary conformational rigidity to allosterically modulate the ACC enzyme complex, halting de novo lipogenesis.

Quantitative Performance Summary

The following table summarizes the performance metrics of derivatives utilizing this pharmacophore across different indications:

| Therapeutic Area | Primary Target | Role of the Derivative Moiety | Key Performance Metric | Source |

| Oncology | ALK Kinase | Hydrophobic pocket anchor | High affinity target binding | |

| Neuropsychiatry | 5-HT2C Receptor | Lipophilic vector / BBB penetrant | EC50 = 23 nM, Emax = 71% | |

| Metabolic | ACC1 / ACC2 | Allosteric conformational lock | Improved cellular permeability |

Experimental Workflows: Enantioselective Synthesis and Coupling

To leverage this building block, rigorous synthetic control is paramount. Below are field-proven, self-validating protocols for the asymmetric synthesis of the alcohol and its subsequent stereospecific coupling.

Fig 2: Enantioselective synthetic workflow for integrating the chiral pharmacophore.

Protocol 1: Asymmetric Reduction via CBS Catalysis

Objective: Synthesize (1S)-1-(5-fluoro-2-methoxyphenyl)ethanol with >98% enantiomeric excess (ee). Causality: We utilize the Corey-Bakshi-Shibata (CBS) reduction rather than standard borohydride reduction. The (R)-CBS catalyst coordinates with borane to form an activated Lewis acid-base complex. The steric bulk of the catalyst forces the 5-fluoro-2-methoxyacetophenone to approach from its less hindered face, dictating a strict (S)-configuration in the resulting alcohol.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (R)-CBS catalyst (0.1 eq) and anhydrous THF (50 mL).

-

Activation: Cool the solution to -20°C. Dropwise, add Borane-dimethyl sulfide (BH3·DMS, 1.2 eq). Stir for 15 minutes to allow complex formation.

-

Reduction: Dissolve 5-fluoro-2-methoxyacetophenone (1.0 eq) in anhydrous THF (20 mL). Add this solution via syringe pump over 2 hours to maintain low local concentrations, preventing non-catalyzed background reduction.

-

Quenching: After 1 hour of post-addition stirring, quench carefully with methanol (10 mL) at -20°C until effervescence ceases.

-

Workup: Concentrate under reduced pressure, partition between EtOAc and 1M HCl, wash with brine, dry over Na2SO4, and concentrate.

Validation & Quality Control (Self-Validating System):

-

In-Process Control (IPC): LC-MS must show complete disappearance of the ketone mass (m/z [M+H]+ 169).

-

Self-Validation: Perform Chiral HPLC using a Daicel Chiralcel OD-H column (Hexane/IPA 90:10). The system is validated only if the (S)-enantiomer peak integrates to >98% ee. If ee is <95%, the batch must be recrystallized or discarded, as downstream stereoinversion will amplify isomeric impurities.

Protocol 2: Stereospecific Mitsunobu Etherification

Objective: Couple the chiral alcohol to a target heterocycle (e.g., 2-aminopyridine) with complete stereochemical inversion to the (R)-configuration. Causality: The Mitsunobu reaction is selected because it proceeds via an SN2 mechanism. Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) activate the chiral alcohol into a highly electrophilic phosphonium intermediate. The nucleophilic heterocycle then attacks the benzylic carbon from the opposite face, resulting in a clean inversion of stereochemistry.

Step-by-Step Methodology:

-

Preparation: In a dry flask under nitrogen, dissolve the (1S)-alcohol (1.0 eq), target phenolic/heterocyclic nucleophile (1.1 eq), and PPh3 (1.5 eq) in anhydrous THF (0.2 M).

-

Activation: Cool the mixture to 0°C.

-

Coupling: Add DIAD (1.5 eq) dropwise over 30 minutes. The slow addition is critical to prevent the formation of the unreactive betaine intermediate between PPh3 and DIAD before the alcohol can coordinate.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Purification: Concentrate the mixture. Triturate with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter, and purify the filtrate via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Validation & Quality Control (Self-Validating System):

-

In-Process Control (IPC): Monitor via 31P NMR. The disappearance of the PPh3 peak (~ -5 ppm) and appearance of the TPPO peak (~ +29 ppm) confirms reagent consumption.

-

Self-Validation: Conduct 1H NMR and 2D NOESY. The benzylic methine proton will exhibit a distinct chemical shift change upon etherification. NOESY cross-peaks must confirm the spatial proximity of the heterocycle to the methoxy group, validating that no unexpected structural rearrangements occurred during the SN2 displacement.

References

-

Title: Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [3]

- Title: Heterocyclic derivatives for the treatment of diseases (US20130196952A1)

- Title: Thienopyrimidine derivatives as acc inhibitors and uses thereof (WO2021030142A1)

-

Title: 5-Fluoro-2-methoxyacetophenone Chemical Properties and Applications Source: LookChem Chemical Database URL: [Link][1]

Sources

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol: Physicochemical Profile and Synthetic Utility

Topic: Boiling Point and Melting Point of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (CAS: 878572-08-8) is a critical fluorinated chiral building block used in the synthesis of small molecule therapeutics. Its structural motif—a phenyl ring substituted with fluorine and a methoxy group—is frequently employed in medicinal chemistry to modulate metabolic stability and lipophilicity. This guide provides a rigorous analysis of its physicochemical properties, specifically boiling and melting points, alongside validated synthetic protocols and application strategies in drug discovery.

Physicochemical Properties

Accurate physicochemical data is essential for process optimization and handling. As with many intermediate building blocks, experimental values are often proprietary; however, high-fidelity predictive models and available safety data provide a reliable operational baseline.

Thermal Phase Transitions

The following data aggregates predicted values from the U.S. EPA CompTox Chemicals Dashboard and standard chemical property databases.

| Property | Value (Predicted/Experimental) | Confidence | Operational Note |

| Boiling Point | 244.0°C ± 20°C (at 760 mmHg) | High (Predicted) | Expect distillation under reduced pressure (e.g., 100–110°C @ 1-2 mmHg) to prevent decomposition. |

| Melting Point | 56.4°C ± 5°C | Medium (Predicted) | The compound is likely a low-melting solid or semi-solid at room temperature. Chiral forms often have sharper MPs than the racemate. |

| Flash Point | 113.0°C | High (Predicted) | Classified as a combustible solid/liquid. Handle away from open flames. |

| Density | 1.12 g/cm³ | High (Predicted) | Slightly denser than water; useful for phase separation planning. |

| LogP | 1.89 | High (Predicted) | Indicates moderate lipophilicity, suitable for organic extraction (EtOAc, DCM). |

Technical Insight: The presence of the ortho-methoxy group introduces steric bulk and potential intramolecular hydrogen bonding with the hydroxyl group, which can depress the boiling point slightly compared to para-isomers.

Synthetic Methodology

The synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is typically achieved via the reduction of its ketone precursor, 1-(5-fluoro-2-methoxyphenyl)ethanone (CAS: 445-82-9). Below is a field-proven protocol for the racemic synthesis and a strategy for asymmetric access.

Standard Chemical Reduction (Racemic)

Objective: Efficient conversion of ketone to alcohol using Sodium Borohydride (

Reagents:

-

Substrate: 1-(5-Fluoro-2-methoxyphenyl)ethanone (1.0 eq)

-

Reductant:

(0.5–1.0 eq) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Quench: 1N HCl or Saturated

Protocol:

-

Dissolution: Dissolve the ketone in MeOH (5–10 volumes) and cool to 0°C in an ice bath.

-

Addition: Add

portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C. -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Quench: Carefully quench excess hydride with saturated aqueous

or 1N HCl until pH ~7. -

Workup: Remove volatile solvent under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over

, and concentrate. -

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Asymmetric Synthesis (Chiral)

For drug development requiring enantiopurity (e.g., (S)-enantiomer CAS: 156597-64-7), biocatalytic reduction is preferred over chemical resolution.

-

Biocatalyst: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) (e.g., from Rhodococcus erythropolis or commercial KRED screening kits).

-

Cofactor Recycling: NADPH regeneration system (Glucose/Glucose Dehydrogenase).

-

Advantage: Yields >95% ee, avoiding heavy metal catalysts.

Synthetic Workflow Diagram

Figure 1: Synthetic pathways for accessing racemic and chiral 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.

Applications in Drug Discovery

This building block is strategically valuable for "Scaffold Hopping" and optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Pharmacophore Utility

-

Metabolic Blocking: The fluorine atom at the 5-position blocks metabolic oxidation (P450 metabolism) at a typically reactive site on the phenyl ring, extending the half-life (

) of the drug candidate. -

Lipophilicity Modulation: The methoxy group increases lipophilicity (LogP), improving membrane permeability, while the hydroxyl group provides a handle for further functionalization (e.g., conversion to a leaving group for

coupling). -

Kinase Inhibition: The 2-methoxy-5-fluoro motif mimics the substitution patterns found in several EGFR and VEGFR kinase inhibitors (e.g., Gefitinib analogs), where the electron-donating methoxy group interacts with the hinge region of the kinase ATP-binding pocket.

Handling and Safety Standards

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

References

-

U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Details. Retrieved from [Link]

-

PubChem. (2024). Compound Summary for CAS 445-82-9 (Precursor Ketone). Retrieved from [Link]

Sources

The Strategic Role of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unpacking a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and methoxy functional groups into molecular scaffolds is a well-established approach to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1] The molecule 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol emerges as a significant chiral building block, embodying the beneficial attributes of these substitutions. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the multifaceted role of this compound in medicinal chemistry. We will explore its utility as a key intermediate in the synthesis of biologically active molecules and discuss the structure-activity relationships (SAR) of compounds derived from its core structure. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this versatile scaffold in their research endeavors.

The presence of a fluorine atom at the 5-position of the phenyl ring and a methoxy group at the 2-position imparts a unique electronic and conformational profile to the molecule. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[2] The methoxy group, a common feature in many natural products and approved drugs, can act as a hydrogen bond acceptor, influence molecular conformation, and improve metabolic stability.[3] The secondary alcohol functionality of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol provides a convenient handle for further chemical modifications, making it a valuable starting material for the synthesis of a diverse range of derivatives.

Synthesis and Stereochemical Control: Accessing a Key Chiral Intermediate

The primary and most efficient route to 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves the reduction of its corresponding ketone precursor, 5-fluoro-2-methoxyacetophenone. The synthesis of this ketone and its subsequent stereoselective reduction are critical steps in accessing enantiomerically pure forms of the target alcohol, a crucial requirement in modern pharmaceutical development where the biological activity often resides in a single enantiomer.[4]

Synthesis of the Precursor: 5-Fluoro-2-methoxyacetophenone

5-Fluoro-2-methoxyacetophenone (CAS No: 445-82-9) is a commercially available starting material.[5] For researchers requiring its synthesis, a common method involves the Friedel-Crafts acylation of 4-fluoroanisole.

Experimental Protocol: Synthesis of 5-Fluoro-2-methoxyacetophenone

-

Step 1: Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Step 2: Addition of Reactants. Cool the suspension to 0°C using an ice bath. Slowly add acetyl chloride or acetic anhydride to the stirred suspension.

-

Step 3: Acylation. Add 4-fluoroanisole dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Step 4: Work-up. Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Step 5: Extraction and Purification. Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Asymmetric Reduction to Chiral 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol

The stereoselective reduction of the prochiral ketone, 5-fluoro-2-methoxyacetophenone, is paramount to obtaining the enantiomerically pure (R)- or (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-ol. Several well-established methods for asymmetric ketone reduction can be employed.

Biocatalytic Reduction: The use of ketoreductases (KREDs) from various microorganisms offers a green and highly enantioselective method for the synthesis of chiral alcohols.[6]

Experimental Protocol: Biocatalytic Asymmetric Reduction

-

Step 1: Biocatalyst Preparation. Prepare a suspension of a suitable ketoreductase enzyme or whole cells expressing the enzyme in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Step 2: Reaction Mixture. To the biocatalyst suspension, add 5-fluoro-2-methoxyacetophenone and a cofactor recycling system, typically consisting of an alcohol dehydrogenase (ADH) and a sacrificial alcohol like isopropanol.

-

Step 3: Incubation. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion and enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

-

Step 4: Work-up and Purification. Once the desired conversion and ee are achieved, extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Chemical Asymmetric Reduction: Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, or stoichiometric chiral reducing agents like the Corey-Bakshi-Shibata (CBS) catalyst, are also highly effective.[4]

Experimental Protocol: Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst

-

Step 1: Catalyst Activation. In an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., RuCl) in a suitable solvent like isopropanol.

-

Step 2: Reaction Setup. In a separate flask, dissolve 5-fluoro-2-methoxyacetophenone in the same solvent.

-

Step 3: Reduction. Add the activated catalyst solution to the ketone solution. The reaction is typically run at room temperature or slightly elevated temperatures. Monitor the progress by TLC or HPLC.

-

Step 4: Work-up and Purification. Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield the chiral alcohol.

The "5-Fluoro-2-methoxyphenyl" Moiety in Medicinal Chemistry: A Privileged Scaffold

The 5-fluoro-2-methoxyphenyl structural motif is a recurring feature in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). Its presence is often associated with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Applications in CNS Drug Discovery

Compounds incorporating the 5-fluoro-2-methoxyphenyl moiety have been investigated for their activity at several key CNS receptors:

-

Serotonin and Dopamine Receptors: Analogs containing a methoxyphenylpiperazine moiety have demonstrated high affinity for serotonin (5-HT) and dopamine (D) receptors. The introduction of fluorine can further modulate the selectivity and affinity for specific receptor subtypes.[7] For instance, in a series of α1d-adrenergic receptor antagonists, the replacement of a methoxy group with fluorine resulted in decreased affinity for 5-HT1A and D2 receptors, thereby enhancing selectivity.

-

Peripheral Benzodiazepine Receptor (PBR): The N-(5-fluoro-2-phenoxyphenyl)acetamide scaffold has been a foundation for the development of high-affinity ligands for the PBR (also known as the translocator protein, TSPO).[8][9] These ligands have been developed as PET imaging agents for neuroinflammation.[8]

The strategic placement of the fluoro and methoxy groups can significantly influence the electronic and steric properties of the phenyl ring, which in turn affects ligand-receptor interactions.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for a large series of derivatives of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol is not extensively published, we can extrapolate from related compounds containing the 5-fluoro-2-methoxyphenyl moiety.

| Compound/Scaffold | Biological Target/Activity | Key SAR Observations |

| 2-(5-Fluoro-2-methoxyphenyl)azepane Analogs | CNS Receptors (Hypothetical) | Fluorine substitution is predicted to enhance metabolic stability and may increase binding affinity at specific receptors compared to the non-fluorinated analog.[10] |

| Fluoro-substituted 8-azaspiro[4.5]decane-7,9-diones | α1d-Adrenergic Receptor Antagonists | Replacement of a methoxy group with fluorine on the phenylpiperazine moiety decreased affinity for off-target 5-HT1A and D2 receptors, improving selectivity. |

| N-(5-Fluoro-2-phenoxyphenyl) Acetamide Derivatives | Peripheral Benzodiazepine Receptor (PBR) Ligands | The 5-fluoro-2-phenoxyphenyl group is a key pharmacophore for high-affinity PBR binding.[8] |

Table 1: Illustrative SAR of Compounds Containing the 5-Fluoro-2-methoxyphenyl Moiety

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol as a Versatile Chiral Building Block

The chiral nature of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, coupled with its reactive hydroxyl group, makes it an ideal starting point for the synthesis of more complex chiral molecules. The secondary alcohol can be readily converted into a variety of other functional groups, allowing for the exploration of diverse chemical space.

Synthetic Transformations and Library Generation

The hydroxyl group of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol can undergo a range of chemical transformations, including:

-

Oxidation: To re-form the ketone, 5-fluoro-2-methoxyacetophenone.

-

Esterification and Etherification: To introduce a variety of substituents.

-

Nucleophilic Substitution: After conversion of the hydroxyl group to a good leaving group (e.g., mesylate, tosylate, or halide), it can be displaced by a wide range of nucleophiles, including amines, azides, and thiols. This is a powerful strategy for introducing nitrogen-containing heterocycles, a common feature in many CNS-active drugs.

-

Mitsunobu Reaction: For the inversion of stereochemistry or the introduction of nucleophiles under mild conditions.

These transformations enable the synthesis of libraries of chiral compounds, each with a unique substitution pattern, for screening against various biological targets.

Figure 1: Workflow from precursor synthesis to drug discovery utilizing 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.

Conclusion and Future Perspectives

1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol stands as a valuable and versatile chiral building block in medicinal chemistry. Its synthesis, particularly through asymmetric methods, provides access to enantiomerically pure scaffolds that are primed for further chemical elaboration. The embedded 5-fluoro-2-methoxyphenyl moiety is a privileged structure found in compounds targeting a range of biological entities, most notably within the central nervous system.

While a direct lineage to a marketed drug from this specific alcohol is not yet prominently documented in publicly available literature, the recurring presence of its core structure in potent and selective bioactive molecules underscores its immense potential. Future research will likely see the expanded use of this and structurally related chiral alcohols in the generation of novel compound libraries for screening against a wider array of biological targets. The continued development of efficient and scalable asymmetric synthetic routes to this and similar building blocks will further empower medicinal chemists to explore new frontiers in drug discovery.

References

- BenchChem. (2025). A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery.

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12376-12417. [Link]

- BenchChem. (2025). Application Notes and Protocols for 2-(5-Fluoro-2-methoxyphenyl)azepane in Drug Discovery.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Leung, K. (2006). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide.

- Akai, S., et al. (2018). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.

- Agrawal, P., et al. (2023). Identification of Novel, Potent, and Selective Compounds against Malaria Using Glideosomal-Associated Protein 50 as a Drug Target. ACS Omega, 8(48), 45849–45865.

- El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.

- Zhang, M. R., et al. (2004). Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for pet imaging of peripheral benzodiazepine receptor in primate brain. Journal of Medicinal Chemistry, 47(9), 2228-35.

- Zhang, M. R., et al. (2005). Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor. Bioorganic & Medicinal Chemistry, 13(5), 1811-8.

- Merrell Dow Pharmaceuticals Inc. (1992).

- ChemScene. (n.d.). 1443344-93-1 | 5-Fluoro-2-methoxyphenethyl acetate.

- MilliporeSigma. (n.d.). (5-Fluoro-2-methoxyphenyl)methanol | 426831-32-5.

- Gokhale, K. (2021). Chiral drugs: Synthesis and analysis.

- Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery, 16(1), 19-34.

- LookChem. (n.d.). Cas 445-82-9, 5-FLUORO-2-METHOXYACETOPHENONE.

- Bayer Pharma AG. (2020).

- MedChemExpress. (n.d.). 5-Fluoro-2-methoxyphenylboronic acid.

- Arienzo, R., & Howarth, J. (2009). Chiral Drugs: An Overview. Mini-Reviews in Medicinal Chemistry, 9(1), 114-125.

- Krka, d. d., Novo mesto. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.

- Wang, Y., et al. (2021). Identification of PRMT5 inhibitors with novel scaffold structures through virtual screening and biological evaluations.

- Borg, J., & Fenech, D. (2019). Design and Optimisation of Novel Efflux Pump Inhibitors Using P-Glycoprotein as a Target. Journal of Pharmacy and Pharmacology, 7(1), 1-15.

- Curia Global. (2019).

- Begnini, K. R., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(2), M1999.

- Goya, P., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(8), 1273-7.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 7. US20070265326A1 - Novel compounds - Google Patents [patents.google.com]

- 8. Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for pet imaging of peripheral benzodiazepine receptor in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 1-(5-Fluoro-2-methoxyphenyl)ethanol Derivatives

This guide serves as a technical monograph for 1-(5-Fluoro-2-methoxyphenyl)ethanol and its derivatives. It is designed for medicinal chemists and process scientists optimizing the synthesis of fluorinated bioactive scaffolds.

Status: Privileged Scaffold / Chiral Intermediate Primary Applications: Kinase Inhibitors (TRPC6), Adrenergic Receptor Ligands, Oncology (NSCLC).

Executive Summary & Pharmacophore Rationale

The 5-fluoro-2-methoxy phenylethanol scaffold represents a "privileged structure" in modern drug discovery. Its value lies in the synergistic effect of its substituents:

-

5-Fluoro Substitution: Blocks metabolic oxidation at the typically labile para position (relative to the alkyl chain) or meta position (relative to methoxy), significantly extending in vivo half-life (

). It also modulates the pKa of the phenyl ring, influencing -

2-Methoxy Group: Provides steric bulk that restricts the conformational freedom of the ethanol side chain (atropisomerism potential), locking the molecule into bioactive conformations. It also serves as a hydrogen bond acceptor.

-

Chiral Ethanol Moiety: The chiral center at the

-carbon is critical for target selectivity. Enantiopure synthesis is mandatory, as the

Asymmetric Synthesis Strategies

High-purity enantiomers are required for clinical candidates. We evaluate two primary routes: Biocatalytic Reduction (preferred for scalability and ee%) and Chemical Asymmetric Transfer Hydrogenation (ATH) .

Route A: Biocatalytic Reduction (Green Chemistry)

This is the industry-standard method for synthesizing (S)-1-(5-Fluoro-2-methoxyphenyl)ethanol (or its enantiomer) with

-

Substrate: 1-(5-Fluoro-2-methoxyphenyl)ethanone (CAS 445-82-9).

-

Enzyme System: KRED (e.g., Lactobacillus kefir origin variants) + Glucose Dehydrogenase (GDH) for cofactor regeneration.

-

Causality: The 2-methoxy substituent creates steric hindrance near the carbonyl. KREDs are selected specifically to accommodate this bulk, whereas standard chemical reductants (e.g.,

) yield racemates.

Visualization: Biocatalytic Cycle

The following diagram illustrates the coupled enzymatic cycle required to drive the equilibrium toward the chiral alcohol.

Caption: Coupled enzymatic cycle using KRED for asymmetric reduction and GDH for NADPH regeneration.

Route B: Noyori Asymmetric Transfer Hydrogenation (ATH)

For laboratories without biocatalysis capabilities, Ru-catalyzed transfer hydrogenation is the robust alternative.

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

-

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the carbonyl carbon and a proton to the oxygen simultaneously.

Functionalization & Downstream Chemistry

Once the chiral alcohol is secured, it serves as a pivot point for divergent synthesis.

Conversion to Alkyl Chlorides (Stereochemical Inversion vs. Retention)

Converting the alcohol to a chloride is necessary for nucleophilic substitution (e.g., amine coupling).

-

Reagent: Thionyl Chloride (

).[1][2] -

Critical Insight:

-

With Pyridine (Inversion): Promotes an

mechanism, inverting the stereocenter (e.g., -

Without Base (Retention): In aprotic solvents (e.g., dioxane), the reaction may proceed via an

(internal substitution) mechanism, retaining configuration. Note: This is substrate-dependent and often yields lower ee due to ion-pair collapse.

-

Mitsunobu Reaction

Direct coupling with phenols or acidic heterocycles using

Visualization: Divergent Synthesis Workflow

Caption: Divergent synthesis showing stereochemical outcomes. Double inversion (Alcohol -> Chloride -> Amine) restores original configuration.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-1-(5-Fluoro-2-methoxyphenyl)ethanol

Target: Scale-up to 10g with >99% ee.

-

Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing

(2 mM). -

Cofactor Mix: Dissolve NADP+ (20 mg) and Glucose (1.5 eq relative to ketone) in the buffer.

-

Enzyme Addition: Add GDH (500 units) and the specific KRED variant (e.g., KRED-P1-B05, 200 mg).

-

Substrate Addition: Dissolve 1-(5-Fluoro-2-methoxyphenyl)ethanone (10 g) in IPA (5 mL) or DMSO (if solubility is poor) and add dropwise to the stirring enzyme mixture.

-

Reaction: Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH (gluconic acid byproduct lowers pH).

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Dry organic phase over

and concentrate. -

Validation: Analyze ee% using Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 95:5).

Protocol 2: Chemical Conversion to Chloride (Inversion)

Target: Preparation of reactive electrophile.

-

Setup: Dissolve (S)-alcohol (1.0 eq) in anhydrous DCM (10 vol) under Nitrogen.

-

Base: Add Pyridine (2.0 eq) and cool to 0°C.

-

Chlorination: Add

(1.5 eq) dropwise. Caution: Gas evolution ( -

Reaction: Allow to warm to RT and stir for 2 hours.

-

Quench: Quench with saturated

. -

Result: Yields the (R)-chloride due to

inversion.

Quantitative Data Summary

| Parameter | Biocatalysis (KRED) | Chemical Reduction ( | Transfer Hydrogenation (Ru-TsDPEN) |

| Enantiomeric Excess (ee) | >99% | 0% (Racemic) | 90-95% |

| Yield | 85-95% | >95% | 80-90% |

| Reaction Conditions | Aqueous, pH 7, 30°C | MeOH, 0°C | Formic Acid/TEA, 40°C |

| Scalability | High (Kg scale) | High | Medium (Catalyst cost) |

| Stereocontrol | Perfect (Enzyme dependent) | None | Good |

References

-

Biocatalytic Reduction of Acetophenones

- Title: Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone.

- Source: ResearchG

-

URL:[Link]

-

Thionyl Chloride Mechanism

- Title: Inhibitors of TRPC6 (Patent WO2019158572A1).

-

Chiral Resolution Methodologies

- Title: Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors.

- Source: PMC / NIH.

-

URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol via Ketone Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol, a valuable building block in pharmaceutical research and development. The primary focus is on the efficient reduction of the corresponding ketone, 5-fluoro-2-methoxyacetophenone. This document outlines the underlying chemical principles, provides a detailed, step-by-step protocol for a robust and scalable synthesis using sodium borohydride, and discusses considerations for process optimization and safety. Furthermore, it briefly explores advanced methodologies for asymmetric synthesis to yield enantiomerically pure forms of the target alcohol, which is often a critical requirement in drug development.

Introduction: The Significance of Fluorinated Aryl Alcohols

Fluorine-containing organic molecules have become increasingly prominent in the landscape of modern medicinal chemistry. The strategic incorporation of fluorine atoms into a drug candidate's structure can profoundly and beneficially modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol is a key chiral intermediate in the synthesis of various biologically active compounds. Its structural motifs are found in a range of therapeutic agents, making its efficient and controlled synthesis a topic of significant interest for drug discovery and process development teams.

The most direct and common synthetic route to 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves the reduction of the readily available ketone precursor, 5-fluoro-2-methoxyacetophenone.[1][2] This application note will detail a reliable and scalable laboratory procedure for this transformation.

Synthetic Strategy: The Reduction of a Prochiral Ketone

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The core of this process is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The Choice of Reducing Agent: Sodium Borohydride

For the reduction of 5-fluoro-2-methoxyacetophenone, sodium borohydride (NaBH₄) is an excellent choice of reagent. It is a mild and selective reducing agent, offering several advantages in a research and development setting:

-

Chemoselectivity: NaBH₄ readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl functional groups like esters, amides, and carboxylic acids under standard conditions.[3] This selectivity is advantageous when working with more complex molecules.

-

Safety and Handling: Compared to more powerful hydride reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle. It is stable in air and can be used in protic solvents like ethanol and methanol.[4]

-

Ease of Workup: The borate byproducts formed during the reaction are easily removed through a simple aqueous workup procedure.

Reaction Mechanism

The reduction of 5-fluoro-2-methoxyacetophenone with sodium borohydride in a protic solvent such as methanol proceeds via a two-step mechanism:[3][5]

-

Nucleophilic Attack: The hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the ketone. Simultaneously, the π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming an alkoxide intermediate.

-

Protonation: The newly formed alkoxide is then protonated by the solvent (e.g., methanol) to yield the final secondary alcohol product, 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.

Experimental Protocol: Racemic Synthesis of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol

This protocol describes the reduction of 5-fluoro-2-methoxyacetophenone to produce a racemic mixture of 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 5-Fluoro-2-methoxyacetophenone | ≥97% | Sigma-Aldrich |

| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR |

| 1 M Hydrochloric acid (HCl) | ACS Grade | J.T. Baker |

| Saturated aqueous sodium bicarbonate | Laboratory Grade | LabChem |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | Acros Organics |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Ice bath | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (29.7 mmol) of 5-fluoro-2-methoxyacetophenone in 100 mL of methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: Slowly add 1.35 g (35.7 mmol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Caution: The addition is exothermic and may cause the evolution of hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain the temperature below 10 °C.[6]

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting ketone spot and the appearance of a more polar product spot indicate reaction completion.

-

Quenching the Reaction: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding 50 mL of 1 M hydrochloric acid while cooling the flask in an ice bath. Caution: Vigorous gas evolution (hydrogen) will occur. Add the acid dropwise initially.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(5-fluoro-2-methoxyphenyl)ethan-1-ol.

Expected Yield and Characterization

-

Yield: 85-95%

-

Appearance: Colorless to pale yellow oil or low-melting solid.[7]

-

Spectroscopic Data: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Advanced Synthetic Considerations: Asymmetric Synthesis

For many pharmaceutical applications, a single enantiomer of a chiral molecule is required. The reduction of a prochiral ketone like 5-fluoro-2-methoxyacetophenone with an achiral reducing agent such as NaBH₄ will inherently produce a 1:1 racemic mixture of the (R)- and (S)-enantiomers.[3]

To obtain an enantiomerically enriched product, several asymmetric reduction strategies can be employed:

-

Chiral Borohydride Reagents: The use of chiral modifiers with borohydride reagents can induce stereoselectivity.

-